(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol
Overview
Description
(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol, also known as 2-Dimethylaminopropanol (DMAP), is an organic compound with a wide variety of applications in scientific research. It is used as a catalyst for the synthesis of various organic molecules, as a reagent for the synthesis of amines and alcohols, and as a tool for the study of enzymatic reactions. DMAP is also used in the study of biochemical and physiological effects, as well as in the development of new drugs. In
Scientific Research Applications
DMAP is widely used in scientific research due to its versatility and wide range of applications. It is used as a catalyst in the synthesis of various organic molecules, such as amines, alcohols, and carboxylic acids. It is also used as a reagent in the synthesis of amines and alcohols. In addition, DMAP is used as a tool to study enzymatic reactions, as well as biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DMAP is based on its ability to act as a nucleophile. It is able to react with electrophiles, such as carboxylic acids, to form amides. In addition, DMAP is able to react with alcohols to form ethers. This mechanism of action allows DMAP to be used in the synthesis of a wide variety of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAP are not well understood. However, it has been suggested that DMAP may have some antioxidant activity, as well as some anti-inflammatory and antifungal properties. In addition, DMAP has been shown to have some inhibitory effects on enzymes involved in the metabolism of drugs, such as cytochrome P450.
Advantages and Limitations for Lab Experiments
The use of DMAP in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is also easy to use. In addition, it is a mild reagent and does not produce toxic by-products. However, there are some limitations to the use of DMAP in laboratory experiments. For example, it can be difficult to remove the DMAP from the reaction mixture, and it is also not very soluble in water.
Future Directions
There are several potential future directions for the use of DMAP in scientific research. One potential direction is the development of new drugs based on the biochemical and physiological effects of DMAP. Another potential direction is the development of new methods for the synthesis of organic molecules using DMAP as a catalyst. In addition, further research into the mechanism of action of DMAP could lead to the development of new enzymatic reactions. Finally, the use of DMAP in the study of biochemical and physiological effects could lead to the development of new therapeutic agents.
properties
IUPAC Name |
(2R)-2-[(2,4-dimethoxyphenyl)methylamino]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(8-14)13-7-10-4-5-11(15-2)6-12(10)16-3/h4-6,9,13-14H,7-8H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLHOOXNJBAXCD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.